molecular formula C13H14O3 B14323168 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 112217-96-6

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one

Katalognummer: B14323168
CAS-Nummer: 112217-96-6
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: NGBHUQNUOKTLOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the condensation of a benzopyran derivative with an appropriate oxobutyl precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzopyran core is acylated with 2-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Oxobutyl)cyclohexan-1-one
  • 1-(3-phthalimido-2-oxobutyl)-4-substituted-phenylpiperazines
  • 3-Hydroxy-2-oxobutyl Azilsartan Ester

Uniqueness

4-(2-Oxobutyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific benzopyran structure combined with the oxobutyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

112217-96-6

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

4-(2-oxobutyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C13H14O3/c1-2-10(14)7-9-8-13(15)16-12-6-4-3-5-11(9)12/h3-6,9H,2,7-8H2,1H3

InChI-Schlüssel

NGBHUQNUOKTLOO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC1CC(=O)OC2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.